molecular formula C23H19F2N5O3 B453793 N~3~-[3-(ACETYLAMINO)PHENYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

N~3~-[3-(ACETYLAMINO)PHENYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B453793
M. Wt: 451.4g/mol
InChI Key: UYQPGZVMCCHBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-[3-(ACETYLAMINO)PHENYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with various functional groups such as acetylamino, difluoromethyl, and methoxyphenyl groups

Preparation Methods

The synthesis of N3-[3-(ACETYLAMINO)PHENYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the acetylamino, difluoromethyl, and methoxyphenyl groups through various chemical reactions. Common reagents and conditions used in these reactions include:

    Reagents: Acetyl chloride, difluoromethyl bromide, methoxybenzene, and various catalysts.

    Conditions: Reactions are typically carried out under controlled temperatures and pressures, with specific solvents to facilitate the reactions.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N~3~-[3-(ACETYLAMINO)PHENYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

N~3~-[3-(ACETYLAMINO)PHENYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for studying biological processes, due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of N3-[3-(ACETYLAMINO)PHENYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit enzymes such as kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. The compound’s unique structure allows it to bind to these targets with high specificity and affinity, thereby disrupting the normal function of the pathways and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

N~3~-[3-(ACETYLAMINO)PHENYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:

    Pyrazolo[1,5-a]pyrimidine-3-carboxamide: Lacks the acetylamino, difluoromethyl, and methoxyphenyl groups, resulting in different chemical properties and applications.

    7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide:

    N-[3-(acetylamino)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide:

Properties

Molecular Formula

C23H19F2N5O3

Molecular Weight

451.4g/mol

IUPAC Name

N-(3-acetamidophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H19F2N5O3/c1-13(31)27-15-4-3-5-16(10-15)28-23(32)18-12-26-30-20(21(24)25)11-19(29-22(18)30)14-6-8-17(33-2)9-7-14/h3-12,21H,1-2H3,(H,27,31)(H,28,32)

InChI Key

UYQPGZVMCCHBQS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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